molecular formula C17H24N2O2 B11035050 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one

1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one

Cat. No.: B11035050
M. Wt: 288.4 g/mol
InChI Key: FFLFYDJPYYYINL-IRXDYDNUSA-N
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Description

1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one is a complex organic compound with a unique structure that includes a benzyl group, a hydroxymethyl group, and a pyrrolo[3,4-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-C]pyridine core, followed by the introduction of the benzyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-C]pyridine derivatives with different substituents. Examples include:

  • 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]methanol
  • 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]carboxylic acid

Uniqueness

The uniqueness of 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-[(3aS,7aS)-2-benzyl-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-5-yl]ethanone

InChI

InChI=1S/C17H24N2O2/c1-14(21)19-8-7-17(13-20)12-18(10-16(17)11-19)9-15-5-3-2-4-6-15/h2-6,16,20H,7-13H2,1H3/t16-,17-/m0/s1

InChI Key

FFLFYDJPYYYINL-IRXDYDNUSA-N

Isomeric SMILES

CC(=O)N1CC[C@]2(CN(C[C@H]2C1)CC3=CC=CC=C3)CO

Canonical SMILES

CC(=O)N1CCC2(CN(CC2C1)CC3=CC=CC=C3)CO

Origin of Product

United States

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